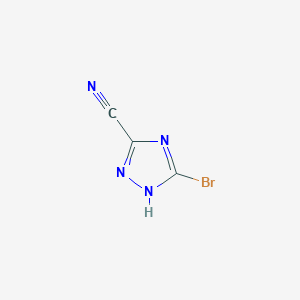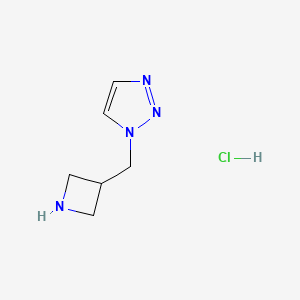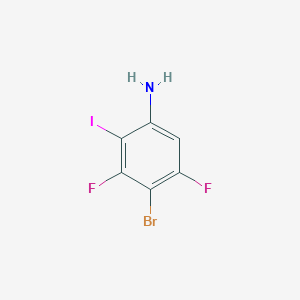
4-溴-3,5-二氟-2-碘苯胺
描述
4-Bromo-3,5-difluoro-2-iodoaniline is a chemical compound with the CAS Number: 1467060-36-1 . It has a molecular weight of 333.9 and its IUPAC name is 4-bromo-3,5-difluoro-2-iodoaniline .
Synthesis Analysis
The synthesis of similar compounds involves the stepwise alkylation of 3,5-difluoroaniline with ethyl bromoacetate and subsequent deamination with hydrochloric acid . Another method involves reacting 4-bromoaniline with iodine .Molecular Structure Analysis
The InChI code for 4-Bromo-3,5-difluoro-2-iodoaniline is 1S/C6H3BrF2IN/c7-4-2(8)1-3(11)6(10)5(4)9/h1H,11H2 .Physical And Chemical Properties Analysis
4-Bromo-3,5-difluoro-2-iodoaniline is a solid at room temperature . It has a predicted boiling point of 280.6±40.0 °C and a predicted density of 2.412±0.06 g/cm3 . The pKa is predicted to be -0.20±0.10 .科学研究应用
卤代苯胺引起的肾毒性研究
洪等人(2000 年)进行的一项研究探讨了各种卤代苯胺化合物(包括 4-溴苯胺和 4-碘苯胺)对大鼠肾皮质切片的肾毒性作用。本研究提供了对这些化合物在科学环境中的潜在毒性和安全处理的见解 (Hong, Anestis, Henderson, & Rankin, 2000)。
电化学氧化研究
Kádár 等人(2001 年)研究了卤代苯胺(包括 4-溴苯胺和 4-碘苯胺)在乙腈溶液中的电化学氧化。他们的发现有助于了解这些物质在不同条件下的化学行为,这在各种合成应用中至关重要 (Kádár, Nagy, Karancsi, & Farsang, 2001)。
晶体结构分析
Dey 和 Desiraju(2004 年)分析了苯氧基苯胺衍生物(包括 4-碘苯胺)的晶体结构,以了解不同卤素基团的超分子等效性。此类研究在材料科学和药物中对于理解分子相互作用和性质至关重要 (Dey & Desiraju, 2004)。
热致变色和光致变色行为研究
Carletta 等人(2017 年)研究了卤素键合对基于苯胺的分子共晶体的热致变色和光致变色行为的影响,涉及 4-溴苯胺和 4-碘苯胺等化合物。本研究有助于开发具有特定光学和显色性质的材料 (Carletta, Spinelli, d’Agostino, Ventura, Chierotti, Gobetto, Wouters, & Grepioni, 2017)。
合成和功能化研究
Heiss、Marzi 和 Schlosser(2003 年)专注于各种卤代取代苯衍生物的合成和功能化。他们的工作阐明了卤代苯胺在有机合成中的化学行为和潜在应用 (Heiss, Marzi, & Schlosser, 2003)。
安全和危害
The compound is considered hazardous and should be handled with care. It has the following hazard statements: H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . It should be stored in a refrigerator and handled only in a well-ventilated area or outdoors .
作用机制
Target of Action
Anilines, in general, are known to interact with various biological targets, including enzymes and receptors, depending on their specific substitutions .
Mode of Action
It’s known that anilines can interact with their targets through various mechanisms, such as direct binding or acting as a substrate . The specific halogen substitutions on the aniline ring may influence its interaction with its targets.
Biochemical Pathways
Anilines and their derivatives can participate in various biochemical processes, including enzymatic reactions and signal transduction pathways .
Result of Action
Anilines can induce various cellular responses, depending on their specific substitutions and the nature of their targets .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Bromo-3,5-difluoro-2-iodoaniline. For instance, the compound’s stability can be affected by temperature and light exposure . Furthermore, the compound’s efficacy can be influenced by the physiological environment, such as pH and the presence of other biomolecules .
生化分析
Biochemical Properties
4-Bromo-3,5-difluoro-2-iodoaniline plays a role in various biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. The presence of halogen atoms in its structure can enhance its binding affinity to certain enzymes and proteins, potentially leading to inhibition or activation of these biomolecules. For instance, it may interact with enzymes involved in halogenation reactions or those that recognize halogenated substrates . The nature of these interactions often involves hydrogen bonding, van der Waals forces, and halogen bonding, which can stabilize the enzyme-substrate complex and influence the reaction outcome.
Cellular Effects
The effects of 4-Bromo-3,5-difluoro-2-iodoaniline on various cell types and cellular processes are diverse. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may affect the activity of kinases and phosphatases, leading to alterations in phosphorylation states of key signaling proteins . Additionally, 4-Bromo-3,5-difluoro-2-iodoaniline can impact gene expression by interacting with transcription factors or epigenetic regulators, thereby influencing the transcriptional landscape of the cell . These changes can result in altered cellular metabolism, affecting processes such as glycolysis, oxidative phosphorylation, and lipid metabolism.
Molecular Mechanism
At the molecular level, 4-Bromo-3,5-difluoro-2-iodoaniline exerts its effects through specific binding interactions with biomolecules. The compound can bind to active sites of enzymes, either inhibiting or activating their catalytic activity . This binding often involves halogen bonding, where the halogen atoms form non-covalent interactions with electron-rich regions of the enzyme. Additionally, 4-Bromo-3,5-difluoro-2-iodoaniline can modulate gene expression by binding to DNA or interacting with transcription factors, leading to changes in the transcriptional activity of target genes . These molecular interactions are crucial for understanding the compound’s biochemical and cellular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Bromo-3,5-difluoro-2-iodoaniline can change over time due to factors such as stability and degradation. The compound’s stability is influenced by environmental conditions such as temperature, pH, and light exposure . Over time, 4-Bromo-3,5-difluoro-2-iodoaniline may degrade into smaller fragments, which can have different biological activities compared to the parent compound. Long-term studies in vitro and in vivo have shown that the compound can have sustained effects on cellular function, including prolonged modulation of signaling pathways and gene expression . These temporal effects are important for understanding the compound’s potential therapeutic applications and safety profile.
Dosage Effects in Animal Models
The effects of 4-Bromo-3,5-difluoro-2-iodoaniline vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and primarily modulate specific biochemical pathways . At higher doses, 4-Bromo-3,5-difluoro-2-iodoaniline can induce toxic effects, including cellular damage, oxidative stress, and apoptosis . Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response. Understanding the dosage effects is crucial for determining the compound’s therapeutic window and potential adverse effects in preclinical studies.
Metabolic Pathways
4-Bromo-3,5-difluoro-2-iodoaniline is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . The compound can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These reactions are catalyzed by enzymes such as cytochrome P450s, which introduce functional groups that enhance the compound’s solubility and excretion . Additionally, 4-Bromo-3,5-difluoro-2-iodoaniline can affect metabolic flux by altering the levels of key metabolites, influencing overall cellular metabolism .
Transport and Distribution
Within cells and tissues, 4-Bromo-3,5-difluoro-2-iodoaniline is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its uptake and localization . For example, it may be transported by ATP-binding cassette (ABC) transporters or solute carrier (SLC) transporters, which regulate its intracellular concentration . The distribution of 4-Bromo-3,5-difluoro-2-iodoaniline within tissues can also be influenced by its binding affinity to specific proteins, affecting its localization and accumulation in different cellular compartments .
Subcellular Localization
The subcellular localization of 4-Bromo-3,5-difluoro-2-iodoaniline is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with DNA and transcription factors, or to the mitochondria, where it can influence metabolic processes . The subcellular localization of 4-Bromo-3,5-difluoro-2-iodoaniline is essential for understanding its precise mechanism of action and potential therapeutic applications.
属性
IUPAC Name |
4-bromo-3,5-difluoro-2-iodoaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrF2IN/c7-4-2(8)1-3(11)6(10)5(4)9/h1H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHNRSDGZDSLHLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)Br)F)I)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrF2IN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


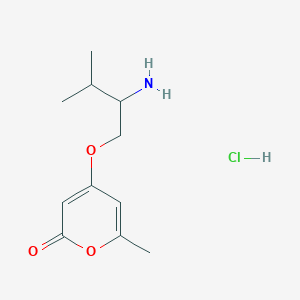
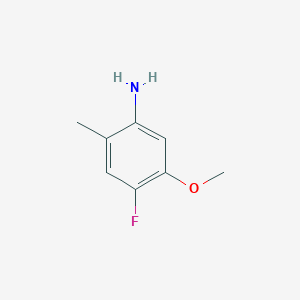
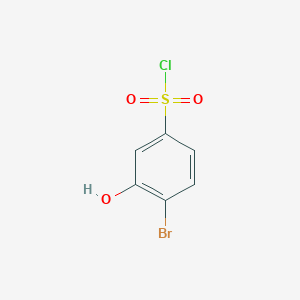
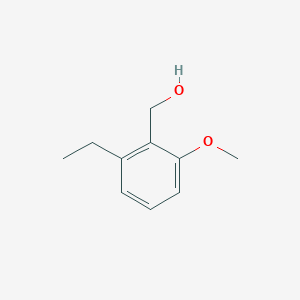
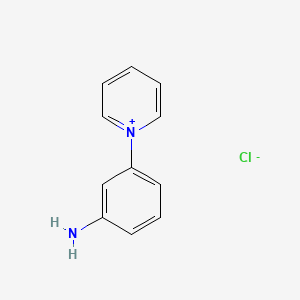
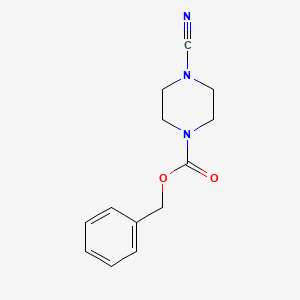
![Benzyl 7-amino-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B1380885.png)

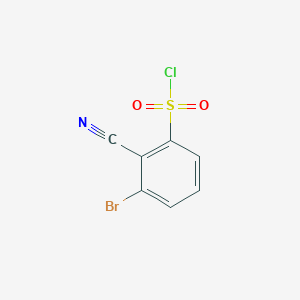
![3,4-Bis[(tetrahydro-2H-pyran-2-yl)oxy]benzeneacetaldehyde](/img/structure/B1380888.png)
